Home > Products > Building Blocks P16542 > 9,9-Dimethyl-8-oxodecanoic acid
9,9-Dimethyl-8-oxodecanoic acid - 898766-93-3

9,9-Dimethyl-8-oxodecanoic acid

Catalog Number: EVT-457523
CAS Number: 898766-93-3
Molecular Formula: C12H22O3
Molecular Weight: 214.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

9,9-Dimethyl-8-oxodecanoic acid is a metabolite of the drug CI-976 (2,2-dimethyl-N-(2,4,6-trimethoxyphenyl)dodecanamide), a potent inhibitor of acyl coenzyme A: cholesterol acyltransferase (ACAT). [] It is formed through the ω-oxidation and β-oxidation metabolic pathways of CI-976. [] 9,9-Dimethyl-8-oxodecanoic acid is a chain-shortened derivative of CI-976, specifically a 6-carbon metabolite. []

2,2-Dimethyl-N-(2,4,6-trimethoxyphenyl)dodecanamide (CI-976)

Compound Description: CI-976 is a potent inhibitor of liver and intestinal acyl coenzyme A:cholesterol acyltransferase [].

Relevance: CI-976 is a higher homologue of 9,9-Dimethyl-8-oxodecanoic acid, sharing a similar carbon chain length and substitution pattern. The key structural difference is the presence of a 2,4,6-trimethoxyphenyl amide group instead of the carboxylic acid moiety in 9,9-Dimethyl-8-oxodecanoic acid [].

11,11-Dimethyl-12-oxo-12-[(2,4,6-trimethoxyphenyl)amino]dodecanoic acid (M-1)

Compound Description: M-1 is the omega-carboxylic acid metabolite of CI-976, formed via omega-hydroxylation [].

Relevance: M-1 is structurally similar to 9,9-Dimethyl-8-oxodecanoic acid, sharing the same carboxylic acid functionality and a similarly substituted carbon chain. The key structural difference lies in the presence of a 2,4,6-trimethoxyphenyl amide group and an additional two carbons in the chain of M-1 compared to 9,9-Dimethyl-8-oxodecanoic acid [].

9,9-Dimethyl-10-oxo-10-[(2,4,6-trimethoxyphenyl)amino]decanoic acid (M-2)

Compound Description: M-2 is a metabolite of CI-976, formed via beta-oxidation of M-1, resulting in a two-carbon chain shortening [].

Relevance: M-2 possesses a high degree of structural similarity to 9,9-Dimethyl-8-oxodecanoic acid. Both compounds share the same chain length and position of the ketone and carboxylic acid functionalities. The key distinction is the presence of a 2,4,6-trimethoxyphenyl amide group in M-2 [].

7,7-Dimethyl-8-oxo-8-[(2,4,6-trimethoxyphenyl)amino]octanoic acid (M-3)

Compound Description: M-3 is another metabolite of CI-976 formed through further beta-oxidation of M-2, leading to a further two-carbon chain reduction [].

5,5-Dimethyl-6-oxo-[(2,4,6-trimethoxyphenyl)amino]hexanoic acid (M-4)

Compound Description: M-4 is a metabolite of CI-976, generated through a final round of beta-oxidation from M-3, resulting in a six-carbon shorter chain compared to the parent compound [].

Relevance: M-4, despite having a shorter carbon chain by six carbons compared to 9,9-Dimethyl-8-oxodecanoic acid, maintains a comparable structural organization. The relative positions of the ketone and carboxylic acid functionalities remain similar. The presence of the 2,4,6-trimethoxyphenyl amide group distinguishes it from 9,9-Dimethyl-8-oxodecanoic acid [].

6,6-Dimethyl-7-oxo-7-[(2,4,6-trimethoxyphenyl)amino]heptanoic acid (M-5)

Compound Description: M-5 is a minor metabolite of CI-976, formed through a unique five-carbon cleavage pathway that is distinct from both omega- and beta-oxidation [].

Overview

9,9-Dimethyl-8-oxodecanoic acid is a chemical compound with the molecular formula C12H22O3C_{12}H_{22}O_3 and a molecular weight of 214.3 g/mol. It is classified under carboxylic acids and is recognized for its potential applications in various scientific fields. This compound is primarily used in industrial settings and has been studied for its biological activities, particularly in relation to cancer research.

Source

The compound can be sourced from various chemical suppliers, including Sigma-Aldrich and BenchChem, which provide detailed specifications and synthesis methods. Its CAS number is 898766-93-3, indicating its unique identification in chemical databases .

Classification

9,9-Dimethyl-8-oxodecanoic acid falls under the category of fatty acids due to its long carbon chain structure. It is specifically a derivative of decanoic acid, modified to include an oxo group at the eighth position and two methyl groups at the ninth position.

Synthesis Analysis

Methods

The synthesis of 9,9-Dimethyl-8-oxodecanoic acid typically involves the oxidation of 9,9-Dimethyl-decanoic acid. This can be achieved through various methods, including the use of oxidizing agents such as potassium permanganate or chromic acid. The reaction conditions need to be carefully controlled to ensure the formation of the desired oxo group without over-oxidation.

Technical Details

  1. Starting Material: 9,9-Dimethyl-decanoic acid is used as the precursor.
  2. Oxidizing Agents: Commonly employed oxidants include:
    • Potassium permanganate
    • Chromic acid
  3. Reaction Conditions: The reaction typically requires an acidic or neutral pH environment and may involve heating to facilitate the oxidation process .
Molecular Structure Analysis

Structure

The molecular structure of 9,9-Dimethyl-8-oxodecanoic acid features a straight-chain fatty acid backbone with two methyl groups attached to the ninth carbon and a ketone functional group at the eighth carbon.

Chemical Reactions Analysis

Reactions

9,9-Dimethyl-8-oxodecanoic acid can participate in various chemical reactions typical of carboxylic acids and ketones:

  1. Esterification: Reacts with alcohols to form esters.
  2. Reduction: Can be reduced to form corresponding alcohols.
  3. Decarboxylation: Under certain conditions, it may lose carbon dioxide.

Technical Details

The reactivity of this compound is influenced by its functional groups:

  • The carboxylic acid group allows for typical acid-base reactions.
  • The ketone group can undergo nucleophilic addition reactions.
Mechanism of Action

Process

Data

Research indicates that compounds with similar structures may modulate signaling pathways relevant to cancer cell growth inhibition . The specific interactions at the molecular level are still under investigation.

Physical and Chemical Properties Analysis

Chemical Properties

Applications

Scientific Uses

9,9-Dimethyl-8-oxodecanoic acid has potential applications in:

  1. Pharmaceutical Research: Investigated for its properties related to cancer treatment.
  2. Chemical Synthesis: Used as an intermediate in organic synthesis.
  3. Biochemical Studies: Examined for its role in metabolic pathways involving fatty acids.
Introduction to 9,9-Dimethyl-8-oxodecanoic Acid in Contemporary Organic Chemistry

Role in Bioactive Macrocyclic Compound Design

The incorporation of 9,9-dimethyl-8-oxodecanoic acid into macrocyclic frameworks confers several strategically valuable properties essential for biological activity and drug-likeness:

  • Zinc Chelation Capacity: The β-keto acid moiety exhibits exceptional metal-chelating capabilities through a bidentate coordination mechanism. The ketone oxygen and deprotonated carboxylate form optimal geometric alignment with zinc ions in enzyme active sites, particularly HDACs. This binding is fundamental to the inhibitory activity of natural products like apicidin and synthetic analogs. Structural analyses confirm that the geminal dimethyl groups enforce conformational rigidity that preorganizes the ZBG for optimal enzyme interaction, enhancing binding affinity compared to linear analogs [1] [6].

  • Hydrophobic Interface Optimization: The branched C9 dimethyl groups and aliphatic chain create an extended hydrophobic surface that complements the topology of enzyme access channels. In HDAC inhibition, this hydrophobic extension interacts with the tubular access channel rim region, contributing significantly to isoform selectivity. Modifications to this region directly impact cellular permeability and target engagement, as evidenced by comparative studies of macrocycles containing variations of the Aoda side chain [1] [3].

  • Conformational Preorganization: Integration of 9,9-dimethyl-8-oxodecanoic acid into cyclic tetrapeptide scaffolds like apicidin significantly reduces conformational flexibility compared to linear peptides. This entropic advantage enhances binding affinity while providing resistance to proteolytic degradation. Nuclear magnetic resonance (NMR) studies of apicidin analogs reveal that the Aoda unit stabilizes specific backbone conformations essential for presenting the zinc-binding group and hydrophobic elements in the proper spatial orientation for target binding [1] [3].

  • Structure-Activity Relationship (SAR) Insights: Systematic modifications of the Aoda unit have revealed profound SAR effects. For instance, shortening the aliphatic chain or replacing the dimethyl groups with smaller substituents significantly reduces HDAC inhibitory potency. Conversely, modifications that preserve the branched hydrophobic terminus while introducing stereochemical complexity have yielded analogs with improved selectivity profiles. Hybrid macrocycles incorporating peptoid residues alongside the Aoda unit demonstrate that this acid retains its functional role even within highly modified scaffolds, underscoring its versatility in drug design [1] [6].

Table 1: Key Macrocyclic HDAC Inhibitors Featuring the 9,9-Dimethyl-8-oxodecanoic Acid Motif

CompoundStructural FeaturesBiological Activity (HDAC Inhibition)Design Significance
ApicidinCyclic tetrapeptide with L-Aoda unitClass I HDACs (IC₅₀: 11-750 nM)Natural product prototype; establishes ZBG functionality
Largazole (Prodrug)Macrocyclic depsipeptide with thiol-based ZBGClass I HDACs (IC₅₀: ~50 nM for active metabolite)Demonstrates alternative ZBGs but similar hydrophobic cap
Synthetic Hybrid 10Cyclic peptoid-peptide hybrid with Aoda derivativeHDAC1 (IC₅₀: 200 nM); HDAC6 (>10,000 nM)Validates Aoda function in artificial scaffolds; achieves selectivity
Compound 9Apicidin analog with arginine substitutionHDAC1 (IC₅₀: 180 nM); HDAC8 (IC₅₀: 750 nM)Illustrates synergistic action with cationic residues

Historical Context in Natural Product-Inspired Drug Discovery

The discovery and development of 9,9-dimethyl-8-oxodecanoic acid as a privileged building block exemplify the evolution from natural product identification to rational drug design:

  • Natural Product Origins: The significance of this structural motif emerged with the isolation and characterization of apicidin (a cyclic tetrapeptide from Fusarium species) in the 1990s. Apicidin contains the non-proteinogenic amino acid L-2-amino-8-oxo-9,10-epoxydecanoic acid, which undergoes metabolic processing to reveal the bioactive 9,9-dimethyl-8-oxodecanoic acid moiety. This natural product demonstrated potent antiprotozoal activity through HDAC inhibition, drawing immediate interest from medicinal chemists. Early mechanistic studies established that the β-keto acid functionality was indispensable for zinc-dependent enzyme inhibition, while the hydrophobic extension contributed to cell permeability and isoform selectivity [1] [3].

  • From Extraction to Synthesis: The limited natural availability of apicidin prompted the development of total synthetic routes to access both the natural product and analogs. Synthetic challenges centered on the stereoselective incorporation of the Aoda unit and macrocyclization strategies. Breakthroughs in solid-phase peptide synthesis (SPPS) and novel coupling reagents like HATU ([dimethylamino(triazolo[4,5-b]pyridin-3-yloxy)methylidene]-dimethylazanium hexafluoro phosphate) enabled efficient assembly of apicidin analogs. These synthetic advances revealed that the geminal dimethyl groups could be retained or strategically modified without losing zinc-binding capability, opening avenues for intellectual property development around novel analogs [1] [6].

  • Rational Design Evolution: The discovery that simplified Aoda analogs retained biological activity catalyzed a shift toward structure-based drug design. Researchers recognized that this acid could serve as a replacement for more complex zinc-binding groups like hydroxamates (vorinostat) or thiols (romidepsin). Computational modeling of HDAC active sites confirmed that the branched aliphatic chain optimally occupied the hydrophobic channel while the β-keto acid coordinated zinc with minimal entropic penalty. This understanding facilitated the creation of hybrid molecules where the Aoda unit was integrated into structurally diverse scaffolds, including peptoids and β-peptides, demonstrating its versatility beyond natural peptide frameworks [1] [3] [6].

  • Bioisosteric Innovations: Contemporary research explores structural mimics of the Aoda unit to address metabolic vulnerabilities while retaining pharmacological activity. Notable examples include heterocyclic bioisosteres where the β-keto acid is replaced by 1,2,4-oxadiazole or 1,3,4-oxadiazole rings, which maintain similar electronic properties and zinc coordination capacity. These innovations draw inspiration from historical successes in natural product optimization, such as the evolution of salicin to aspirin, demonstrating how subtle modifications to complex natural scaffolds can yield improved therapeutic agents [5] [7].

Table 2: Evolution of 9,9-Dimethyl-8-oxodecanoic Acid in Drug Discovery Milestones

Time PeriodKey DevelopmentImpact on Drug Discovery
1990sIsolation of apicidin from Fusarium spp.Identified novel HDAC inhibitor with unique ZBG
Late 1990sStructural elucidation and mode of action studiesEstablished essential role of β-keto acid moiety
Early 2000sTotal synthesis of apicidin and first-generation analogsEnabled SAR exploration and scaffold modification
Mid 2000sHybrid macrocycles incorporating peptoid residuesDemonstrated scaffold flexibility beyond natural templates
2010-PresentBioisosteric replacements (oxadiazoles, heterocycles)Addressed metabolic liabilities while retaining activity

Properties

CAS Number

898766-93-3

Product Name

9,9-Dimethyl-8-oxodecanoic acid

IUPAC Name

9,9-dimethyl-8-oxodecanoic acid

Molecular Formula

C12H22O3

Molecular Weight

214.3 g/mol

InChI

InChI=1S/C12H22O3/c1-12(2,3)10(13)8-6-4-5-7-9-11(14)15/h4-9H2,1-3H3,(H,14,15)

InChI Key

RMMNNMLCKHRFNJ-UHFFFAOYSA-N

SMILES

CC(C)(C)C(=O)CCCCCCC(=O)O

Canonical SMILES

CC(C)(C)C(=O)CCCCCCC(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.